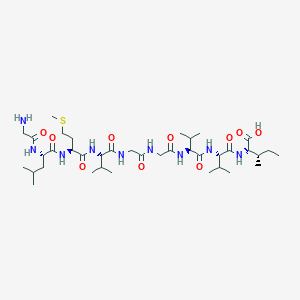

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine

CAS No.: 647034-57-9

Cat. No.: VC16870238

Molecular Formula: C38H69N9O10S

Molecular Weight: 844.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647034-57-9 |

|---|---|

| Molecular Formula | C38H69N9O10S |

| Molecular Weight | 844.1 g/mol |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C38H69N9O10S/c1-12-23(10)32(38(56)57)47-37(55)31(22(8)9)46-36(54)30(21(6)7)44-28(50)18-40-27(49)17-41-35(53)29(20(4)5)45-33(51)24(13-14-58-11)43-34(52)25(15-19(2)3)42-26(48)16-39/h19-25,29-32H,12-18,39H2,1-11H3,(H,40,49)(H,41,53)(H,42,48)(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,55)(H,56,57)/t23-,24-,25-,29-,30-,31-,32-/m0/s1 |

| Standard InChI Key | VEAFSXNTIGPNMO-JZAWWUGUSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |

| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |

Introduction

Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine is a peptide compound with a specific amino acid sequence. It is identified by the CAS number 647034-57-9 and the EPA's DSSTox Substance ID DTXSID40801553 . This compound is part of a broader class of peptides, which are crucial in biological processes and have various applications in medicine and research.

Biological and Chemical Significance

Peptides like Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine are significant in biological systems due to their roles in signaling, regulation, and structural functions. They can act as hormones, neurotransmitters, or components of larger proteins.

Biological Functions

-

Signaling Molecules: Peptides can serve as signaling molecules, influencing various physiological processes.

-

Protein Components: They are integral parts of proteins, contributing to their structure and function.

-

Therapeutic Applications: Peptides are explored for their potential therapeutic benefits, including drug delivery and treatment of diseases.

Chemical Applications

-

Synthetic Biology: Peptides are used in synthetic biology to design new biological pathways or modify existing ones.

-

Biotechnology: They are crucial in biotechnological applications, such as protein engineering and drug development.

Structural Studies

-

Peptide Folding: Understanding how peptides fold is crucial for determining their function and stability.

-

Interactions with Other Molecules: Studies on peptide interactions with organic compounds or biological molecules can reveal their potential applications.

Therapeutic Potential

-

Drug Development: Peptides are being explored as potential drugs due to their specificity and lower toxicity compared to small molecules.

-

Disease Models: They can be used to model diseases and understand pathological processes.

Data Table: Comparison of Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine with Other Peptides

| Compound | CAS Number | Molecular Weight (g/mol) | Sequence |

|---|---|---|---|

| Glycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucine | 647034-57-9 | Not specified | Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile |

| PrP106-126 | 148439-49-0 | 1912.2 | KTNMKHMAGAAAAGAVVGGLG |

| Gly-Val-Leu-Ser-Asn-Val-Ile-Gly-Tyr-Leu-Lys-Lys-Leu-Gly-Thr-Gly-Ala-Leu-Asn-Ala-Val-Leu-Lys-Gln | 136831-50-0 | 2570.9 | GVLSNVIGYLKKLGTGALNAVLKQ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume